5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one
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Overview
Description
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one is a synthetic organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2,5-dichlorophenyl group and a morpholinothiazol-4(5H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one typically involves the condensation of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde, followed by the reaction with morpholinothiazol-4(5H)-one. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Halogen substitution reactions can occur on the 2,5-dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and halogen-substituted derivatives. These products can further undergo additional chemical transformations to yield a variety of useful compounds .
Scientific Research Applications
5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid
- 5-(2-Chlorophenyl)furan-2-carboxylic acid
- 5-(3-Chlorophenyl)furan-2-carboxylic acid
Uniqueness
What sets 5-((5-(2,5-Dichlorophenyl)furan-2-yl)methylene)-2-morpholinothiazol-4(5H)-one apart from similar compounds is its unique combination of a furan ring with a morpholinothiazol-4(5H)-one moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
332109-72-5 |
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Molecular Formula |
C18H14Cl2N2O3S |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H14Cl2N2O3S/c19-11-1-3-14(20)13(9-11)15-4-2-12(25-15)10-16-17(23)21-18(26-16)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2/b16-10+ |
InChI Key |
BYPQOYBYXSDEEV-MHWRWJLKSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2 |
Origin of Product |
United States |
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